3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol
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Overview
Description
“3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol” is a compound with the empirical formula C8H10N4O and a molecular weight of 178.19 . It is a unique chemical that is part of the [1,2,4]Triazolo[1,5-a]pyrimidines class of compounds .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .Molecular Structure Analysis
The molecular structure of “3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol” can be represented by the SMILES string OCCCC1=CN2C(N=C1)=NC=N2 .Chemical Reactions Analysis
The chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidines are diverse. For instance, the condensation of hydrazides with aminopyrimidine Shiff bases under mild oxidation with iron (III) chloride leads to the formation of [1,2,4]triazolo[1,5-a]pyrimidine system .Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . Its InChI key is IQKLNRWUTAAYQD-UHFFFAOYSA-N .Scientific Research Applications
Synthesis and Characterization
A novel derivative of pyrimidine, incorporating the 1,2,4-triazolo[1,5-a]pyrimidine ring, was synthesized, with its structure confirmed via X-ray diffraction and spectroscopic techniques. This compound demonstrated antibacterial activity against strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa (Lahmidi et al., 2019) Synthesis, crystal structure, spectroscopic characterization, hirshfeld surface analysis, DFT calculations and antibacterial activity of ethyl 2-(4-vinylbenzyl)-2-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-(4-vinylphenyl)propanoate.
Another study reported the effective synthesis of pyrazolo[1,5-a]pyrimidines and related compounds, highlighting their potential as antimetabolites in purine biochemical reactions and antitrypanosomal activities (Abdelriheem et al., 2017) Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety.
Biological Activities
- Triazolopyrimidines exhibit a range of biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties. This class of compounds has gained interest due to their application in both agriculture and medicinal chemistry (Pinheiro et al., 2020) Biological activities of [1,2,4]triazolo[1,5-a]pyrimidines and analogs.
Antimicrobial Evaluation
- The antimicrobial and antifungal activities of novel [1,2,4]Triazolo[4,3-a]pyrimidines and Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones were investigated, revealing mild activities for some derivatives (Gomha et al., 2018) Structural Elucidation and Antimicrobial Evaluation of Novel [1,2,4]Triazolo[4,3-a]pyrimidines and Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones.
Future Directions
The [1,2,4]triazolo[1,5-a]pyrimidines class of compounds, including “3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol”, has attracted significant interest due to their valuable biological properties . Future research may focus on exploring their potential applications in various fields, such as agriculture and medicinal chemistry .
properties
IUPAC Name |
3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O/c13-3-1-2-7-4-9-8-10-6-11-12(8)5-7/h4-6,13H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKLNRWUTAAYQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NC=NN21)CCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90574780 |
Source
|
Record name | 3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90574780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol | |
CAS RN |
85599-32-2 |
Source
|
Record name | 3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90574780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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